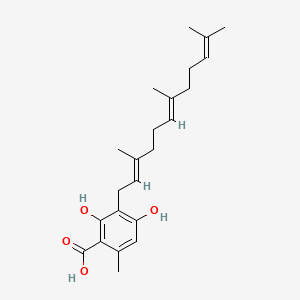

Grifolic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIZDZGIXDKCRC-JTCWOHKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Grifolic Acid: A Technical Guide to its Natural Source, Isolation from Albatrellus confluens, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a meroterpenoid with significant therapeutic potential, is a natural compound found predominantly in mushrooms of the genus Albatrellus. This technical guide provides an in-depth overview of this compound, with a specific focus on its natural source, detailed methodologies for its isolation and purification from Albatrellus confluens, and a summary of its known biological activities and associated signaling pathways.

Natural Source and Significance

This compound is a phenolic compound first extracted from the mushroom Albatrellus confluens[1]. It is a derivative of grifolin, another bioactive compound found in the same fungus[2]. Albatrellus confluens, commonly known as the "fused polypore," is a terrestrial mushroom found in coniferous and mixed forests. Beyond A. confluens, this compound and its derivatives have also been isolated from other species of the same genus, such as Albatrellus dispansus.

The significance of this compound in drug discovery lies in its diverse pharmacological activities. It is a selective partial agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120[1]. This receptor is implicated in various physiological processes, including the regulation of glucose metabolism and inflammation. Furthermore, this compound has demonstrated notable antibacterial and anticancer properties, making it a compound of high interest for further investigation and development.

Isolation and Purification of this compound from Albatrellus confluens

The isolation of this compound from the fruiting bodies of Albatrellus confluens typically involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established phytochemical techniques for natural product isolation.

Experimental Protocol: Isolation and Purification

2.1. Extraction:

-

Sample Preparation: Fresh or frozen fruiting bodies of Albatrellus confluens are cleaned of any debris and then macerated or ground into a fine powder.

-

Solvent Extraction: The powdered mushroom material is extracted with 80% aqueous methanol (B129727) at room temperature with sonication. This process is typically repeated three times to ensure exhaustive extraction of the bioactive compounds.

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Solvent Partitioning (Fractionation):

-

The crude extract is resuspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

n-Hexane Partitioning: The aqueous suspension is first partitioned against n-hexane to remove nonpolar compounds like fats and waxes.

-

Chloroform (B151607) Partitioning: The aqueous layer is then partitioned against chloroform to extract compounds of intermediate polarity.

-

Ethyl Acetate (B1210297) Partitioning: Finally, the aqueous layer is partitioned against ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in this fraction.

-

The different solvent fractions are concentrated under reduced pressure. Bioassays can be performed on each fraction to guide the isolation towards the most active fraction (bioassay-guided fractionation).

2.3. Chromatographic Purification:

2.3.1. Silica (B1680970) Gel Column Chromatography:

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a wet packing method with a nonpolar solvent like n-hexane.

-

Sample Loading: The concentrated ethyl acetate fraction, which is expected to contain this compound, is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity of the mobile phase being gradually increased (e.g., starting from 100% n-hexane and gradually increasing the percentage of ethyl acetate).

-

Fraction Collection: Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

2.3.2. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column and Mobile Phase: Further purification of the this compound-containing fractions is achieved using preparative HPLC. A C18 reversed-phase column is commonly used. The mobile phase typically consists of a gradient of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Purification: The pooled fractions from column chromatography are injected into the preparative HPLC system.

-

Fraction Collection and Analysis: The peak corresponding to this compound is collected. The purity of the isolated compound is then assessed using analytical HPLC, and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily through its interaction with the FFA4/GPR120 receptor. This interaction triggers downstream signaling cascades that influence cellular processes related to inflammation and apoptosis.

FFA4/GPR120 Receptor Agonism

This compound is a partial agonist of the FFA4 receptor. Activation of this G-protein coupled receptor (GPCR) initiates two main signaling pathways: the Gq/11 pathway and the β-arrestin-2 pathway.

3.1.1. Gq/11 Signaling Pathway:

Upon activation by this compound, the Gq/11 alpha subunit of the associated G-protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to the activation of downstream kinases such as the extracellular signal-regulated kinase (ERK).

3.1.2. β-Arrestin-2 Signaling Pathway and Anti-inflammatory Effects:

The binding of this compound to the FFA4 receptor also promotes the recruitment of β-arrestin-2. This interaction is crucial for the anti-inflammatory effects of FFA4 activation. β-arrestin-2 can act as a scaffold protein, leading to the internalization of the receptor and also modulating other signaling pathways, often in a G-protein-independent manner. This pathway is known to suppress inflammatory responses.

Anticancer Activity and Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated, in part, through the modulation of key signaling molecules such as Akt and ERK. By inhibiting the phosphorylation of these kinases, this compound can disrupt pro-survival signals within cancer cells, leading to programmed cell death.

Quantitative Bioactivity Data

The biological activity of this compound has been quantified in several studies. The following tables summarize some of the key quantitative data available.

Table 1: Agonistic Activity of this compound Derivatives on FFA4 Receptor

| Compound | Activity | pEC50 | Reference |

| This compound methyl ether | Partial Agonist | 5.0 | [3] |

Note: The pEC50 is the negative logarithm of the EC50 value. A pEC50 of 5.0 corresponds to an EC50 of 10 µM.

Table 2: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B95-8 | Lymphoblastoid | 24 | [2] |

| Raji | Burkitt's lymphoma | 27 | [2] |

| K562 | Chronic myelogenous leukemia | 18 | [2] |

| SW480 | Colon adenocarcinoma | 27 | [2] |

| MCF7 | Breast adenocarcinoma | 30 | [2] |

| HeLa | Cervical adenocarcinoma | 34 | [2] |

| CNE1 | Nasopharyngeal carcinoma | 24 | [2] |

Table 3: Other Reported Bioactivities of this compound

| Target/Assay | Activity | IC50/EC50 | Reference |

| Carbonic Anhydrase II | Inhibitor | IC50 = 6.37 µM | * |

| DU145 cell proliferation (LPA-induced) | Inhibitor | Relative potency of 5.7 µM | [4] |

*Specific citation for carbonic anhydrase II inhibition not found in the provided search results, but the activity is mentioned.

Conclusion

This compound, a natural product from the mushroom Albatrellus confluens, presents a compelling profile for drug development, particularly in the areas of metabolic disorders, inflammation, and oncology. Its selective partial agonism of the FFA4 receptor provides a clear mechanism for its diverse biological effects. The detailed methodologies for its isolation and the understanding of its signaling pathways provided in this guide offer a solid foundation for researchers and scientists to further explore and harness the therapeutic potential of this promising natural compound. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in preclinical and clinical settings.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. FFA4 receptor | Free fatty acid receptors | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Grifolic acid chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a meroterpenoid compound first isolated from the edible mushroom Grifola frondosa, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a resorcylic acid core substituted with a farnesyl-related C15 side chain. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid[1] |

| CAS Number | 80557-12-6[2] |

| Molecular Formula | C₂₃H₃₂O₄[1][2] |

| Canonical SMILES | CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O[1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 372.5 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Melting Point | 93-94 °C | [2] |

| Boiling Point (Predicted) | 557.1 ± 50.0 °C | [2] |

| Density (Predicted) | 1.086 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |

| pKa (Predicted) | ||

| LogP (Predicted) | ||

| Stability | Light Sensitive | [2] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the modulation of two key protein targets: G-protein coupled receptor 120 (GPR120) and Carbonic Anhydrase II (CAII).

GPR120 Agonism and Downstream Signaling

This compound is a selective partial agonist of GPR120, a receptor for long-chain free fatty acids that plays a crucial role in metabolic regulation and inflammation.[2] Upon binding of this compound, GPR120 activates a canonical Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). This signaling pathway is central to the anti-inflammatory and insulin-sensitizing effects attributed to this compound.

Carbonic Anhydrase II Inhibition

This compound has been identified as a potent inhibitor of carbonic anhydrase II (CAII), a zinc-containing metalloenzyme involved in various physiological processes, including pH regulation and CO₂ transport. The inhibition of CAII by this compound presents a potential therapeutic avenue for conditions where this enzyme is overactive. The precise mechanism of inhibition by this compound has not been fully elucidated but is an active area of research.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to characterize the physicochemical and biological properties of this compound.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Assessment (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, methanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Biological Activity Assays

GPR120 Activation Assay (Calcium Imaging):

-

Cells endogenously or exogenously expressing GPR120 are cultured in a suitable medium.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A baseline fluorescence measurement is taken.

-

This compound at various concentrations is added to the cells.

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader. An increase in fluorescence indicates GPR120 activation.

ERK Phosphorylation Assay (Western Blotting):

-

GPR120-expressing cells are treated with different concentrations of this compound for a specified duration.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The p-ERK bands are visualized using a chemiluminescent substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK to ensure equal protein loading.

-

The ratio of p-ERK to total ERK is quantified to determine the extent of ERK activation.

Carbonic Anhydrase II Inhibition Assay:

-

A solution of bovine erythrocyte CAII is prepared in a suitable buffer.

-

The enzyme is incubated with various concentrations of this compound.

-

The reaction is initiated by the addition of the substrate, p-nitrophenyl acetate (B1210297) (p-NPA).

-

The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

-

The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated from a dose-response curve.

Conclusion

This compound is a promising natural product with well-defined biological targets and therapeutic potential. This guide provides a foundational understanding of its chemical and physical characteristics, as well as its mechanisms of action. The detailed experimental protocols outlined herein offer a starting point for researchers to further investigate the properties and applications of this intriguing molecule. As research continues, a deeper understanding of this compound's pharmacology will undoubtedly pave the way for its potential development into novel therapeutic agents.

References

The Uncharted Territory of Grifolic Acid Biosynthesis: A Technical Guide for Researchers

An In-depth Review of the Current Landscape and a Proposed Roadmap for Pathway Elucidation

For Immediate Release

Shanghai, China – December 16, 2025 – While grifolic acid, a fascinating phenolic compound first isolated from the mushroom Albatrellus confluens, has garnered significant interest for its diverse biological activities, its biosynthetic pathway in fungi remains a largely uncharted scientific frontier.[1] This technical guide provides a comprehensive overview of the current state of knowledge and lays out a strategic roadmap for researchers, scientists, and drug development professionals aiming to unravel the genetic and enzymatic machinery responsible for its production.

This compound (C₂₃H₃₂O₄) is a secondary metabolite known to be produced by fungi such as Grifola frondosa.[1][2] Its chemical structure suggests a hybrid origin, likely involving the combination of a polyketide-derived aromatic core and a terpene-derived side chain. However, despite the availability of the complete genome of Grifola frondosa, the specific genes and enzymes orchestrating its synthesis have not yet been experimentally identified or characterized.[1][3]

This guide will delve into the probable biosynthetic logic, drawing parallels with known fungal secondary metabolite pathways, and propose a detailed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Hypothesized Biosynthetic Framework

Fungal secondary metabolites are typically synthesized by a series of enzymes encoded by genes clustered together in the genome, known as a biosynthetic gene cluster (BGC).[4][5][6] It is highly probable that the biosynthesis of this compound follows this paradigm. The pathway would likely involve two major precursor streams:

-

The Polyketide Pathway: Responsible for the synthesis of the 2,4-dihydroxy-6-methyl-benzoic acid core. This would be initiated by a Polyketide Synthase (PKS) enzyme, which iteratively condenses acetyl-CoA and malonyl-CoA units.

-

The Terpenoid Pathway: Responsible for the synthesis of the farnesyl pyrophosphate (FPP) precursor to the C15 side chain.

A key step would then be the farnesylation of the aromatic core by a prenyltransferase enzyme. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases, reductases, and dehydrogenases, would then modify the structure to yield the final this compound molecule.

Proposed Experimental Workflow for Pathway Elucidation

The following diagram outlines a logical workflow for the identification and characterization of the this compound BGC.

Detailed Experimental Protocols

1. Genome Mining for Candidate Biosynthetic Gene Clusters:

-

Protocol: The complete genome sequence of a known this compound producer, such as Grifola frondosa, would be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters).[5]

-

Objective: To identify putative BGCs containing genes for a non-reducing polyketide synthase (NR-PKS), a terpene synthase, and a prenyltransferase, as these are the core enzymes hypothesized to be involved.

2. Functional Gene Analysis via CRISPR-Cas9 Mediated Gene Deletion:

-

Protocol: A gene deletion system using CRISPR-Cas9 would be established for Grifola frondosa. Guide RNAs would be designed to target the core genes (e.g., the PKS) within the candidate BGCs. Protoplast transformation would be used to introduce the CRISPR-Cas9 machinery.

-

Objective: To create knockout mutants for the candidate genes. The resulting mutants would be analyzed for the loss of this compound production, thus confirming the involvement of the BGC.

3. Metabolite Profiling using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):

-

Protocol: The wild-type strain and the knockout mutants would be cultivated under identical conditions. Mycelia and culture broth would be extracted with a suitable organic solvent (e.g., ethyl acetate). The extracts would be analyzed by HPLC coupled to a high-resolution mass spectrometer.

-

Objective: To compare the metabolite profiles. The absence of the peak corresponding to this compound in the mutant extract would confirm the gene's role. Accumulation of new peaks could indicate biosynthetic intermediates.

4. Heterologous Expression and in vitro Enzyme Assays:

-

Protocol: Individual genes from the confirmed BGC would be cloned into an expression vector and transformed into a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. The recombinant proteins would be purified.

-

Objective: To characterize the function of each enzyme. For example, the purified PKS would be incubated with acetyl-CoA, malonyl-CoA, and other necessary cofactors to confirm its product. The prenyltransferase would be assayed with the polyketide product and farnesyl pyrophosphate.

Quantitative Data Presentation

As the pathway is yet to be discovered, no quantitative data on enzyme kinetics or metabolite concentrations currently exists. However, upon successful elucidation, the following tables would be populated to provide a comprehensive quantitative overview.

Table 1: Putative Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme Name | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) |

| Grif-PKS | Acetyl-CoA, Malonyl-CoA | - | - | - |

| Grif-PT | Orsellinic acid derivative, FPP | - | - | - |

| Grif-Oxy1 | Farnesylated intermediate | - | - | - |

| ... | ... | - | - | - |

Table 2: Metabolite Concentrations in Wild-Type vs. Mutant Strains

| Strain | This compound (µg/g dry weight) | Intermediate 1 (µg/g dry weight) | Intermediate 2 (µg/g dry weight) |

| G. frondosa Wild-Type | - | - | - |

| Δgrif-pks Mutant | - | - | - |

| Δgrif-pt Mutant | - | - | - |

Regulatory Signaling Pathways

The regulation of secondary metabolism in fungi is complex and often influenced by environmental cues such as light, nutrient availability, and pH.[1][7] While no specific signaling pathways governing this compound biosynthesis have been identified, general fungal signaling cascades are likely involved.

The following diagram illustrates a generalized view of how environmental signals could influence the expression of a hypothetical this compound BGC.

Conclusion and Future Outlook

The biosynthesis of this compound represents an exciting and unexplored area of fungal natural product chemistry. The lack of a defined pathway presents a significant opportunity for discovery. By leveraging modern genomic and metabolomic techniques, the scientific community is well-positioned to uncover the genetic blueprint for this intriguing molecule. The experimental roadmap outlined in this guide provides a robust framework for such an endeavor. Elucidating this pathway will not only be a significant contribution to our understanding of fungal metabolism but could also pave the way for the bio-engineering of novel derivatives with enhanced therapeutic properties.

References

- 1. The Nearly Complete Genome of Grifola frondosa and Light-Induced Genes Screened Based on Transcriptomics Promote the Production of Triterpenoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces mitochondrial membrane potential loss and cell death of RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nearly Complete Genome of Grifola frondosa and Light-Induced Genes Screened Based on Transcriptomics Promote the Production of Triterpenoid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Candidate Gene Cluster for the Bioactive Natural Product Gyrophoric Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. floraandfona.org.in [floraandfona.org.in]

- 6. Bioactive Products from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morphogenesis and Production of Enzymes by Penicillium echinulatum in Response to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Grifolic Acid on the FFAR4/GPR120 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2][3] As a receptor for long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, its activation triggers potent anti-inflammatory and insulin-sensitizing effects.[3][4][5] Grifolic acid, a meroterpenoid derived from the fungus Albatrellus confluens, has been identified as a selective partial agonist of FFAR4/GPR120.[1][6][7] This document provides an in-depth technical overview of the mechanism of action of this compound on the FFAR4/GPR120 receptor, detailing its signaling pathways, physiological effects, and the experimental methodologies used for its characterization.

This compound: A Selective FFAR4/GPR120 Partial Agonist

This compound and its derivatives, such as this compound methyl ether, selectively activate the FFAR4/GPR120 receptor.[6] Unlike endogenous full agonists like α-linolenic acid (ALA), this compound is classified as a partial agonist because it elicits a submaximal response even at saturating concentrations.[6][7] Its efficacy in promoting intracellular calcium mobilization and ERK phosphorylation is approximately 30-50% of that achieved by ALA.[8] Notably, due to its partial agonism, this compound can also act as an antagonist, inhibiting cellular responses induced by full agonists like ALA in a dose-dependent manner.[6][7] A key structural feature for its activity is the presence of a carboxyl group, a common characteristic among many natural GPR120 ligands.[6]

Quantitative Data: Potency and Efficacy

The following table summarizes the available quantitative data for this compound's interaction with the FFAR4/GPR120 receptor and its downstream effects.

| Parameter | Value | Cell Line / System | Comments | Reference(s) |

| Receptor Binding/Activity | ||||

| Agonist Type | Partial Agonist | Human FFAR4-expressing cells | Selectively activates FFAR4/GPR120 but not FFAR1.[9] | [6][7][9] |

| pA2 | 5.0 | Human FFAR4-expressing cells | The pA2 value indicates its potency as an antagonist against a full agonist. | [10] |

| Cellular Activity | ||||

| Inhibition of LPA-induced proliferation (IC₅₀) | 5.7 µM | DU145 prostate cancer cells | Demonstrates GPR120-mediated anti-proliferative effects. | [2][11] |

Mechanism of Action: Signaling Pathways

This compound's binding to FFAR4/GPR120 initiates two primary signaling cascades: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway. These pathways can lead to distinct cellular outcomes.

Gαq/11-Mediated Signaling

Activation of FFAR4/GPR120 by this compound can lead to the coupling and activation of the Gαq/11 protein subunit.[6] This initiates a cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ([Ca²⁺]i) from intracellular stores, while DAG activates Protein Kinase C (PKC).[12] This pathway culminates in the phosphorylation of downstream targets, including Extracellular signal-regulated kinases (ERK).[7][8][9] this compound has been shown to promote both Ca²⁺ mobilization and ERK1/2 phosphorylation in HEK293 cells expressing FFAR4.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. FFA4 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Omega-3 Fatty Acids and FFAR4 - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Grifolic Acid in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolic acid, a farnesyl-dihydroxy-benzoic acid isolated from the edible mushroom Grifola frondosa, is emerging as a compound of significant interest in the field of neuropharmacology. Preclinical evidence suggests its potential as a neuroprotective agent against the complex pathologies of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective mechanisms, focusing on its modulation of key signaling pathways involved in oxidative stress and inflammation. This document summarizes available quantitative data, outlines detailed experimental protocols for investigating its therapeutic effects, and provides visual representations of the core signaling pathways.

Introduction

Neurological disorders represent a growing global health burden, characterized by the progressive loss of structure or function of neurons. The underlying pathologies are often multifactorial, involving oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, and protein aggregation. This compound and its derivatives have been identified as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses, and inhibitors of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade. This dual action positions this compound as a promising candidate for therapeutic intervention in neurodegenerative diseases.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are primarily attributed to its ability to modulate two critical signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Signaling Pathway

Under conditions of oxidative stress, a hallmark of many neurological disorders, this compound promotes the dissociation of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. The upregulation of these genes enhances the cellular antioxidant capacity, thereby protecting neurons from oxidative damage.

Inhibition of the NF-κB Signaling Pathway

Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component in the progression of neurodegenerative diseases. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or pathological protein aggregates, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit this pathway, likely by preventing the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.

Quantitative Data from Preclinical Studies

While research specifically on this compound in neurological models is still emerging, studies on structurally and functionally similar phenolic acids provide valuable insights into its potential efficacy. The following tables summarize representative quantitative data from studies on related compounds in models of neurological disorders.

Table 1: Effects on Ischemic Stroke Models

| Compound/Model | Administration Route & Dose | Key Findings | Reference |

| Gallic Acid / Rat MCAO | Oral, 100 mg/kg | ⬇️ Infarct volume by ~40%⬆️ Neurological score | [1] |

| Ferulic Acid / Rat MCAO | IV, 100 mg/kg | ⬇️ Brain edema⬇️ MDA levels | [2] |

| Glycolic Acid / Mouse MCAO | Intra-arterial | ⬇️ Ischemic area⬆️ Functional outcome | [3] |

Table 2: Effects on Alzheimer's Disease Models

| Compound/Model | Administration Route & Dose | Key Findings | Reference |

| Ferulic Acid / APP/PS1 Mice | Oral | ⬇️ Aβ deposition⬆️ Spatial memory | [4][5] |

| Gallic Acid / Aβ-infused Rats | Oral, 50, 100, 200 mg/kg | ⬆️ LTP amplitude and area under the curve | [6][7] |

| Proteo-β-glucan (from G. frondosa) / APP/PS1 Mice | Oral, 5, 10 mg/kg | ⬆️ Microglial Aβ phagocytosis⬇️ Aβ plaque burden | [8] |

Table 3: Effects on Parkinson's Disease Models

| Compound/Model | Administration Route & Dose | Key Findings | Reference |

| Ferulic Acid / MPTP-induced Mice | Oral | ⬆️ Dopaminergic neuron survival⬇️ Motor deficits | [2] |

| Gallic Acid / 6-OHDA-induced Rats | Intraperitoneal | ⬇️ Striatal dopamine (B1211576) depletion⬆️ Antioxidant enzyme activity | [9] |

| G. frondosa extract / Drosophila α-synuclein model | Dietary | ⬇️ α-synuclein aggregation⬇️ ROS levels | [10] |

Table 4: In Vitro Neuroprotective and Anti-inflammatory Effects

| Compound/Assay | Cell Line | Concentration | Key Findings | Reference | | :--- | :--- | :--- | :--- | | this compound / MTT Assay | RAW264.7 macrophages | 2.5-20 µM | ⬇️ Cell viability (dose-dependent) |[11] | | Gallic Acid / Glutamate-induced neurotoxicity | Primary rat cortical neurons | 25 & 50 µg/ml | ⬆️ Antioxidant profile⬇️ Pro-inflammatory cytokines |[12][13] | | Ferulic Acid / Aβ-induced toxicity | PC12 cells | - | ⬇️ Apoptosis⬆️ Cell viability |[2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective potential. These protocols are based on established methods and may require optimization for specific experimental conditions.

In Vitro Neuroprotection Assay: MTT Assay

This protocol assesses the ability of this compound to protect neuronal cells from an insult, such as glutamate-induced excitotoxicity or oxidative stress.

Workflow Diagram:

References

- 1. en-journal.org [en-journal.org]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 6. Effect of Gallic Acid on Dementia Type of Alzheimer Disease in Rats: Electrophysiological and Histological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound induces mitochondrial membrane potential loss and cell death of RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of neuroprotective effects of Gallic acid against glutamate-induced neurotoxicity in primary rat cortex neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Antibacterial Potential of Grifolic Acid: A Technical Overview for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive analysis of the antibacterial activity of grifolic acid, a naturally occurring phenolic compound, against various pathogenic bacterial strains. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details relevant experimental methodologies, and explores potential mechanisms of action, offering a foundational resource for future research and development in the pursuit of novel antimicrobial agents.

Executive Summary

This compound and its related compounds, such as grifolin (B191361) and neogrifolin (B162079), have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This guide consolidates the existing, though limited, data on their in vitro efficacy, highlighting the potent activity against clinically relevant pathogens. While the precise molecular mechanisms underlying its antibacterial action are yet to be fully elucidated, this document explores plausible pathways based on the broader class of phenolic compounds. Standardized experimental protocols for assessing antibacterial activity are also detailed to facilitate further investigation and ensure reproducibility of findings. Visualized workflows and hypothetical signaling pathways are provided to aid in the conceptualization of future research directions.

Quantitative Data on Antibacterial Activity

The in vitro antibacterial efficacy of this compound and its closely related derivatives has been quantified through Minimum Inhibitory Concentration (MIC) assays. The available data, primarily from studies on compounds isolated from mushrooms like Albatrellus flettii, indicates significant activity against Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Grifolin and Related Compounds Against Pathogenic Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Grifolin | Bacillus cereus | 10 | [1][2][3] |

| Grifolin | Enterococcus faecalis | 0.5 | [1][2][3] |

| Neogrifolin | Bacillus cereus | 20 | [1][2][3] |

| Neogrifolin | Enterococcus faecalis | 0.5 | [1][2][3] |

| Confluentin | Bacillus cereus | 20 | [1][2][3] |

| Confluentin | Enterococcus faecalis | 1.0 | [1][2][3] |

Note: this compound is a derivative of grifolin. The data presented here for grifolin and neogrifolin, which are structurally similar, are the most relevant publicly available indicators of the potential antibacterial potency of this class of compounds.

Experimental Protocols

The determination of the antibacterial activity of this compound is conducted using standardized microbiological techniques. The following protocols outline the methodologies for assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The broth microdilution method is a standard procedure for determining the MIC of a compound.[5]

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) is prepared. This typically involves growing the bacteria in a suitable broth medium to the mid-logarithmic phase and then diluting the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution in Microtiter Plate: A 96-well microtiter plate is used to perform serial twofold dilutions of the this compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing concentrations of the test compound.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from the wells of the microtiter plate that show no visible growth.

-

Plating on Agar (B569324): The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.

-

Incubation: The agar plates are incubated at 37°C for 24 hours.

-

Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Potential Mechanisms of Antibacterial Action

While the specific molecular targets of this compound in bacteria have not been definitively identified, its classification as a phenolic compound allows for informed hypotheses regarding its mechanism of action. Phenolic compounds are known to exert their antimicrobial effects through various mechanisms.

A plausible mechanism for this compound involves the disruption of the bacterial cell membrane. The lipophilic nature of the farnesyl chain in this compound would facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion could lead to a loss of membrane integrity, increased permeability, and dissipation of the proton motive force. The consequence of this membrane damage would be the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death.

Furthermore, once inside the cell, this compound may interfere with critical cellular processes. Phenolic compounds have been shown to inhibit bacterial enzymes, including those involved in energy metabolism and nucleic acid synthesis. It is also conceivable that this compound could interact with bacterial DNA or ribosomes, thereby inhibiting DNA replication, transcription, or protein synthesis.

Conclusion and Future Directions

This compound and its related prenylphenol derivatives represent a promising class of natural products with significant antibacterial activity, particularly against Gram-positive bacteria. The low MIC values observed for grifolin and neogrifolin against Enterococcus faecalis are especially noteworthy and warrant further investigation.

To advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

Broad-spectrum Activity Screening: A comprehensive screening of this compound against a wider panel of pathogenic bacteria, including multidrug-resistant strains such as MRSA and VRE, is essential to determine its full spectrum of activity.

-

Elucidation of the Mechanism of Action: Detailed mechanistic studies are required to identify the specific molecular targets of this compound in bacterial cells. This could involve studies on membrane depolarization, enzyme inhibition assays, and analysis of its effects on macromolecular synthesis.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound derivatives could lead to the identification of compounds with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of activity.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models of bacterial infection to assess their efficacy and safety.

This technical guide provides a solid foundation for initiating and advancing research into the antibacterial properties of this compound. The data and protocols presented herein are intended to catalyze further exploration and development in the critical search for new and effective antimicrobial therapies.

References

- 1. Antibacterial compounds from mushrooms I: a lanostane-type triterpene and prenylphenol derivatives from Jahnoporus hirtus and Albatrellus flettii and their activities against Bacillus cereus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Grifolic Acid as a Carbonic Anhydrase II Inhibitor: A Technical Guide

Abstract

Carbonic anhydrase II (CA II) is a ubiquitous zinc-containing metalloenzyme critical to numerous physiological processes, including pH homeostasis, CO2 transport, and secretion.[1][2] Its role in various pathologies has established it as a significant therapeutic target for conditions like glaucoma and certain cancers.[3][4] While sulfonamides are the classical inhibitors of CA II, research into novel, non-sulfonamide scaffolds is crucial for developing isoform-specific drugs with fewer side effects.[5] This technical guide provides an in-depth review of grifolic acid, a natural phenolic compound, as a potent inhibitor of human carbonic anhydrase II (hCA II). It summarizes key quantitative inhibitory data, details relevant experimental protocols, and illustrates the underlying biochemical pathways and research workflows. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to Carbonic Anhydrase II

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[6][7] The α-class of CAs, which includes the 15 isoforms found in humans, are structurally homologous and feature a highly conserved active site containing a catalytic zinc ion.[7][8]

CA II is one of the most catalytically efficient and extensively studied isoforms.[1] It is found at high concentrations in erythrocytes, the kidneys, and the central nervous system, where it plays a vital role in:

-

Respiration and CO2 Transport : Facilitating the conversion of metabolic CO2 in tissues into soluble bicarbonate for transport in the blood.[1][2]

-

pH Regulation : Maintaining acid-base balance in blood and other tissues.[1][2]

-

Ion Transport and Secretion : Modulating ion exchange and fluid secretion in organs like the kidneys and eyes.[2][3]

Given its central physiological role, the inhibition of CA II can have significant therapeutic effects. For instance, reducing CA II activity in the ciliary body of the eye decreases aqueous humor production, thereby lowering intraocular pressure in glaucoma patients.[2][3]

This compound: A Natural Product Inhibitor

This compound is a natural phenolic compound that has been identified as a potent inhibitor of carbonic anhydrase II.[9] It belongs to a class of compounds that differ significantly from the clinically dominant sulfonamide-based inhibitors.[5] Investigations into such alternative inhibitor classes are vital for discovering novel therapeutic agents.

Quantitative Inhibition Data

Screening studies have quantified the inhibitory activity of this compound and related natural phenolic compounds against CA II. This compound was found to be the most active among the tested phenolics, demonstrating significant inhibitory potential.[9] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Class | IC50 (μmol/L)[9] |

| This compound | Phenolic | 6.37 |

| Grifolin | Phenolic | - |

| 4-O-methyl-grifolic acid | Phenolic | - |

| Isovanillic acid | Phenolic | - |

| Eriodictyol | Flavone | - |

| Quercetin | Flavone | - |

| Puerin A | Flavone | - |

| Overall Range | Phenolics & Flavones | 6.37 – 71.73 |

Note: Specific IC50 values for compounds other than this compound were not detailed in the provided search results, only the range of activity.

Mechanism of Inhibition

The inhibitory action of this compound is attributed to its specific chemical structure. Molecular docking studies suggest that the aliphatic chain and the polar hydroxyl and carboxyl groups of this compound are crucial for its binding and inhibitory activity.[9] As a carboxylic acid-based inhibitor, its mechanism likely differs from traditional sulfonamides. While sulfonamides typically displace the zinc-bound water molecule to directly coordinate with the zinc ion, carboxylic acids are often observed to anchor to the active site by forming hydrogen bonds with the zinc-bound water and nearby amino acid residues, such as Thr199 and Thr200.[5][10]

The following diagram illustrates the fundamental catalytic reaction of CA II and the point of intervention by an inhibitor like this compound.

Experimental Protocols

In Vitro CA II Inhibition Assay (Colorimetric)

This protocol is based on the widely used esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to the chromogenic p-nitrophenolate anion.[11][12]

1. Principle: The rate of pNPA hydrolysis, monitored by the increase in absorbance at 405 nm, is proportional to the CA II activity. The presence of an inhibitor, such as this compound, reduces the rate of this reaction. The IC50 value is determined by measuring the enzyme activity across a range of inhibitor concentrations.

2. Materials:

-

Human Carbonic Anhydrase II (hCA II) enzyme

-

CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5-8.0)

-

CA Substrate (e.g., p-nitrophenyl acetate in ethanol (B145695) or DMSO)

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control: Acetazolamide (a known CA inhibitor)

-

96-well clear, flat-bottom microplate

-

Multi-well absorbance microplate reader capable of kinetic measurements

3. Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase II in complex with carboxylic acid-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrases inhibition in the management of cardiovascular and cardiometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Grifolic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolic acid, a meroterpenoid compound, has garnered significant attention in the scientific community for its diverse pharmacological activities. First isolated from the edible mushroom Albatrellus confluens, this natural product has demonstrated a range of biological effects, including agonism at the free fatty acid receptor 4 (FFAR4/GPR120), dual antagonism of voltage-gated sodium (NaV1.7) and calcium (CaV2.2) channels, anticancer properties, antibacterial activity, and inhibition of carbonic anhydrase. This technical guide provides a comprehensive overview of the discovery and history of this compound research, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanisms of action to facilitate further investigation and drug development endeavors.

Discovery and History

Initially, the research focused on the chemical characterization and structure elucidation of this compound. Its IUPAC name is 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid, with the chemical formula C23H32O4.[4]

The exploration of its biological activities has unveiled a molecule with multifaceted therapeutic potential. A significant milestone was the identification of this compound as a selective partial agonist of the free fatty acid receptor 4 (FFAR4), also known as GPR120.[6][7] This discovery opened avenues for investigating its role in metabolic diseases and inflammation. More recently, research has highlighted its potent antinociceptive effects through the dual antagonism of voltage-gated sodium channel NaV1.7 and N-type calcium channel CaV2.2.[2] Furthermore, studies have demonstrated its efficacy against various cancer cell lines, its inhibitory action on carbonic anhydrase II, and its antibacterial properties against Gram-positive bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the various biological activities of this compound.

Table 1: Receptor and Ion Channel Activity

| Target | Activity | Assay System | EC50 / IC50 | Reference |

| FFAR4/GPR120 | Partial Agonist | ERK activation, Ca2+ mobilization | - | [6] |

| NaV1.7 | Antagonist | Whole-cell patch clamp | - | [2] |

| CaV2.2 | Antagonist | Whole-cell patch clamp | - | [2] |

Table 2: Enzyme Inhibition

| Enzyme | IC50 | Reference |

| Carbonic Anhydrase II | - | - |

Table 3: Anticancer Activity

| Cell Line | Cancer Type | IC50 | Reference |

| GH3 | Pituitary Adenoma | 4.25 µM (at 24h) | [8] |

Table 4: Antibacterial Activity

| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| Staphylococcus aureus | - | - |

| Staphylococcus epidermidis | - | - |

Note: A hyphen (-) indicates that the specific quantitative value was not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of this compound.

FFAR4/GPR120 Agonist Activity Assay (Intracellular Calcium Mobilization)

This protocol is a representative method for assessing the agonistic activity of this compound on FFAR4.[9]

Cell Line: HEK293 cells stably expressing human FFAR4.

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

This compound (test compound)

-

Known FFAR4 agonist (e.g., TUG-891, positive control)

Protocol:

-

Seed FFAR4-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye in HBSS containing Pluronic F-127 for 40-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Prepare serial dilutions of this compound and the positive control in HBSS.

-

Add the different concentrations of the test compound and control to the respective wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The kinetic reading should be initiated immediately before and after the addition of the compounds.

-

The increase in intracellular calcium concentration is reflected by an increase in fluorescence intensity.

-

Calculate the EC50 value by plotting the dose-response curve of this compound.

Voltage-Gated Sodium Channel (NaV1.7) Blockade Assay (Whole-Cell Patch Clamp)

This protocol describes the electrophysiological assessment of this compound's effect on NaV1.7 channels.[10]

Cell Line: HEK293 cells stably expressing human NaV1.7.

Reagents:

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound (test compound).

Protocol:

-

Culture NaV1.7-expressing HEK293 cells on glass coverslips.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with the internal solution.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in a closed state.

-

Elicit NaV1.7 currents by applying a series of depolarizing voltage steps.

-

Record the baseline currents.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the currents in the presence of the compound.

-

Analyze the reduction in current amplitude to determine the concentration-dependent inhibition and calculate the IC50 value.

-

To assess state-dependence, vary the holding potential and the frequency of depolarizing pulses.

Antibacterial Activity Assay (Broth Microdilution for MIC Determination)

This protocol outlines the method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[11][12]

Bacterial Strains: Staphylococcus aureus, Staphylococcus epidermidis.

Reagents:

-

Mueller-Hinton Broth (MHB)

-

This compound (test compound)

-

Bacterial inoculum (adjusted to a specific McFarland standard)

-

Positive control antibiotic

-

Sterile 96-well microtiter plates

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform a serial two-fold dilution in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

This is a general protocol for determining the inhibitory activity of this compound against carbonic anhydrase.[13][14]

Enzyme: Purified human carbonic anhydrase II (CA-II).

Reagents:

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (B1210297) (pNPA) as a substrate

-

This compound (test compound)

-

Acetazolamide (B1664987) (known CA inhibitor, positive control)

Protocol:

-

Prepare solutions of CA-II, pNPA, this compound, and acetazolamide in the appropriate buffer.

-

In a 96-well plate, add the CA-II enzyme solution.

-

Add different concentrations of this compound or acetazolamide to the wells and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate pNPA.

-

The esterase activity of CA-II will hydrolyze pNPA to p-nitrophenol, which is a yellow-colored product.

-

Measure the absorbance of p-nitrophenol at 400 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound are a result of its interaction with multiple molecular targets and the subsequent modulation of intracellular signaling pathways.

FFAR4/GPR120 Signaling Pathway

As a partial agonist of FFAR4, this compound is proposed to activate downstream signaling cascades that are involved in metabolic regulation and anti-inflammatory responses. Upon binding to FFAR4, which is a Gq-coupled receptor, it is expected to stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

Mechanism of NaV1.7 and CaV2.2 Channel Blockade

This compound acts as an antagonist of voltage-gated sodium and calcium channels, which is the basis for its antinociceptive effects. The blockade of NaV1.7 channels, which are crucial for the initiation and propagation of action potentials in nociceptive neurons, reduces neuronal excitability. Similarly, the inhibition of CaV2.2 channels at presynaptic terminals is expected to decrease the influx of calcium, which is essential for the release of neurotransmitters involved in pain signaling, such as glutamate (B1630785) and substance P. This dual blockade effectively dampens the transmission of pain signals.

Conclusion

This compound stands out as a promising natural product with a rich and expanding history of scientific investigation. Its journey from a fungal metabolite to a molecule with well-defined interactions with key therapeutic targets highlights the importance of natural product research in modern drug discovery. The multifaceted pharmacological profile of this compound, encompassing metabolic, analgesic, anticancer, and antimicrobial activities, presents a compelling case for its continued exploration. This technical guide, by consolidating the current knowledge on its discovery, quantitative biological data, experimental protocols, and mechanisms of action, aims to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of this remarkable compound. Further research is warranted to fully elucidate its structure-activity relationships, optimize its pharmacokinetic properties, and validate its efficacy and safety in preclinical and clinical settings.

References

- 1. burningfeet.org [burningfeet.org]

- 2. This compound, a FFAR4 agonist, identified as a dual antagonist of voltage-gated sodium and CaV2.2 channels with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β1 subunit stabilises sodium channel Nav1.7 against mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Grifolic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolic acid, a farnesyl-dihydroxy-methyl-benzoic acid first isolated from the mushroom Albatrellus confluens, and its derivatives, represent a class of natural products with a broad spectrum of promising biological activities. This technical guide provides an in-depth overview of the current state of research on these compounds, with a focus on their anticancer, anti-HIV, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative activity data. Furthermore, key signaling pathways implicated in the mechanism of action of these derivatives are visualized to facilitate a deeper understanding of their molecular interactions.

Introduction

Natural products continue to be a vital source of lead compounds in drug discovery. This compound and its naturally occurring and synthetic derivatives, such as grifolin (B191361), neogrifolin (B162079), and daurichromenic acid, have garnered significant attention for their diverse pharmacological effects. These meroterpenoids, characterized by a polyketide-derived aromatic core and an isoprenoid side chain, have demonstrated potent activities in a variety of preclinical models. This guide aims to consolidate the existing scientific literature into a comprehensive resource for researchers and professionals in the field of drug development.

Biological Activities of this compound Derivatives

The biological activities of this compound and its derivatives are diverse, with the most extensively studied being their anticancer, anti-HIV, and antimicrobial effects.

Anticancer Activity

Grifolin, neogrifolin, and this compound have all shown significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways controlling cell proliferation, survival, and death.

Table 1: Anticancer Activities of this compound Derivatives

| Compound | Cell Line | Cancer Type | Activity | Value |

| This compound | GH3 | Pituitary Adenoma | IC50 | 4.25 µM[1] |

| This compound | DU145 | Prostate Cancer | Relative Potency (Inhibition of LPA-induced proliferation) | 5.7 µM |

| Grifolin | U2OS | Osteosarcoma | IC50 | Data not explicitly found |

| Grifolin | MG63 | Osteosarcoma | IC50 | Data not explicitly found |

| Neogrifolin | U2OS | Osteosarcoma | IC50 | Data not explicitly found |

| Neogrifolin | MG63 | Osteosarcoma | IC50 | Data not explicitly found |

Anti-HIV Activity

Daurichromenic acid, a cyclization product of this compound, has demonstrated potent anti-HIV activity. Its efficacy has been evaluated against infected human H9 cells, showing a high therapeutic index.

Table 2: Anti-HIV Activity of Daurichromenic Acid

| Compound | Cell Line | Activity | Value | Therapeutic Index (TI) |

| Daurichromenic Acid | H9 (infected) | EC50 | 0.00567 µg/mL (15 nM)[2][3][4] | 3710[2][3][4] |

| Daurichromenic Acid | H9 (uninfected) | IC50 | 21.1 µg/mL[2] | |

| Rhododaurichromanic acid A | H9 (infected) | EC50 | 0.37 µg/mL[3][4] | 91.9[3][4] |

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activities of this compound Derivatives

| Compound | Organism | Activity | Value |

| This compound Derivatives | Staphylococcus aureus | MIC | Data not explicitly found |

| This compound Derivatives | Escherichia coli | MIC | Data not explicitly found |

| This compound Derivatives | Candida albicans | MIC | Data not explicitly found |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Anticancer Signaling Pathways

Grifolin and neogrifolin have been shown to induce apoptosis in human osteosarcoma cells (U2OS and MG63) by inhibiting the PI3K/AKT signaling pathway. This leads to the dephosphorylation and activation of Glycogen Synthase Kinase 3 (GSK3), which in turn promotes apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

In other cancer cell types, grifolin has been shown to induce apoptosis and cell cycle arrest through the inactivation of the ERK1/2 and Akt pathways. Furthermore, grifolin can upregulate the expression of Death-Associated Protein Kinase 1 (DAPK1) via a p53-dependent mechanism, leading to apoptosis.

GPR120 Signaling Pathway (this compound)

This compound acts as a selective partial agonist of the G protein-coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4). Activation of GPR120 by this compound can induce intracellular calcium mobilization and ERK activation. This pathway is implicated in various physiological processes, including anti-inflammatory responses and metabolic regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells (e.g., U2OS, MG63) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis for PI3K/AKT Pathway

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.

Protocol:

-

Cell Lysis: After treatment with the this compound derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and GSK3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytochrome c Release Assay

This assay is used to determine the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway of apoptosis.

Protocol:

-

Cell Fractionation: After treatment, harvest the cells and fractionate them to separate the cytosolic and mitochondrial fractions using a commercially available kit or a Dounce homogenizer.

-

Western Blot Analysis: Perform western blotting on both the cytosolic and mitochondrial fractions as described in section 4.2.

-

Detection: Probe the membranes with a primary antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.

Conclusion

This compound and its derivatives have emerged as a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly in the areas of oncology, virology, and microbiology, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge in this field, including quantitative data on their bioactivities, detailed experimental protocols, and visual representations of their mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to advance them through the drug development pipeline.

References

- 1. Necrosis of osteosarcoma cells induces the production and release of high-mobility group box 1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IL-6 Promotes Cancer Stemness and Oncogenicity in U2OS and MG-63 Osteosarcoma Cells by Upregulating the OPN-STAT3 Pathway [jcancer.org]

- 4. mdpi.com [mdpi.com]

In Vivo Efficacy of Grifolic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals